molecular formula C12H18ClN3O B1424849 N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220035-37-9

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1424849
CAS No.: 1220035-37-9
M. Wt: 255.74 g/mol
InChI Key: FHJFHSWVGDHHJQ-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is a compound that features a piperidine ring and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyridine rings in its structure makes it a versatile molecule for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride typically involves the condensation of 3-pyridinemethanol with 3-piperidinecarboxylic acid, followed by the formation of the amide bond. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as alkyl halides, amines, or thiols

Major Products Formed

    Oxidation: N-oxides of the pyridine or piperidine rings

    Reduction: Reduced forms of the compound with hydrogenated rings

    Substitution: Functionalized derivatives with different substituents on the pyridine or piperidine rings

Scientific Research Applications

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the study of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride
  • N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride
  • N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride

Uniqueness

N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride is unique due to the specific positioning of the pyridine and piperidine rings, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-4-2-6-14-9-11)15-8-10-3-1-5-13-7-10;/h1,3,5,7,11,14H,2,4,6,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJFHSWVGDHHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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